4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid
Overview
Description
4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid is the histamine receptors, specifically the H3 and H4 receptors . Histamine is a biogenic amine that plays a significant role in the human organism as a mediator and neurotransmitter . It is involved in numerous physiological and pathophysiological processes including immunological response, inflammation, allergic response, gastric acid secretion, cell proliferation, wound healing, cognitive function, memory, sleep cycle, endocrine homeostasis, and modulation of tumor growth .
Mode of Action
Antagonists at the H3 and H4 receptors would block the action of histamine, preventing it from exerting its effects .
Biochemical Pathways
The biochemical pathways affected by this compound would be those involving histamine. By blocking the H3 and H4 receptors, this compound could potentially affect a wide range of processes, from inflammation and allergic responses to gastric acid secretion and neurotransmitter release .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific physiological or pathophysiological process being targeted. For example, if used as an antihistamine, it could potentially reduce inflammation and allergic responses .
Biochemical Analysis
Biochemical Properties
4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with fibroblast growth factor receptors (FGFRs), which are crucial targets for cancer therapy . The nature of these interactions involves binding to the active sites of the receptors, thereby modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of beta-glucuronidase in Escherichia coli, which plays a role in drug-induced epithelial cell toxicity in the gastrointestinal tract . This modulation can lead to changes in gene expression and metabolic processes within the cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the activity of beta-glucuronidase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to a reduction in the toxic effects of certain drugs, such as irinotecan, on the gastrointestinal tract.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies . These effects include prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as reducing drug-induced toxicity. At higher doses, it can exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to drug metabolism and detoxification. The compound’s interactions with enzymes such as beta-glucuronidase play a crucial role in its metabolic processing.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its molecular structure and affinity for specific transporters.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . This localization is crucial for its activity and function within the cell.
Properties
IUPAC Name |
4-(4-cyclobutylpiperazin-1-yl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(4-5-12(16)17)14-8-6-13(7-9-14)10-2-1-3-10/h10H,1-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKERPWVOSRHRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.